1,1-Bis(2-bromoethyl)cyclohexane

Description

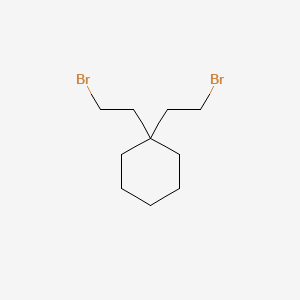

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(2-bromoethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Br2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXYUBGKERAFRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309255 | |

| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-34-6 | |

| Record name | NSC211497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Bis(2-bromoethyl)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1,1 Bis 2 Bromoethyl Cyclohexane and Its Analogs

Nucleophilic Substitution Reactions Involving Bromine Centers

The presence of two primary bromoethyl groups attached to a quaternary carbon in 1,1-bis(2-bromoethyl)cyclohexane makes it a versatile substrate for various nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways, leading to a diverse range of cyclic and acyclic products.

The structure of this compound is predisposed to intramolecular cyclization reactions, where a nucleophile attacks one of the electrophilic bromine-bearing carbons, followed by a subsequent internal reaction of the second bromoethyl arm. This can lead to the formation of either spiro or bridged bicyclic systems, depending on the reaction conditions and the nature of the nucleophile.

One of the most common outcomes of intramolecular cyclization is the formation of spiro compounds. For instance, the reaction of this compound with a suitable nucleophile can lead to the formation of a spiro[5.5]undecane skeleton. This type of reaction is valuable in the synthesis of complex polycyclic molecules. The formation of spiro[cyclohexane-1,3'-indolin]-2'(3'H)-ones has been achieved through radical cyclization, demonstrating a pathway to spirocyclic systems. rsc.org Similarly, spiro[cyclohexane-1,3'-indolines] have been synthesized via phosphine-catalyzed reactions. nih.gov While these examples utilize analogs, the principle of forming a new ring attached at a single carbon of the cyclohexane (B81311) core is a key feature of the reactivity of 1,1-disubstituted cyclohexanes.

Bridged systems can also be synthesized from this compound analogs. The formation of bridged bicyclic compounds often involves more complex reaction cascades. gla.ac.uk For example, intramolecular Schmidt reactions with azidoalkyl groups tethered to a cyclohexane ring can yield bridged enamines with [3.2.2] bicyclic scaffolds. nih.gov While direct evidence for the formation of bridged systems from this compound itself is limited in the provided search results, the general principles of intramolecular cyclization suggest its potential as a precursor to such structures. The rigidity of bridged systems, such as norbornane (B1196662) which has a bridged boat conformation, makes their synthesis a topic of significant interest. stackexchange.com

The tables below summarize representative intramolecular cyclization reactions leading to spiro and bridged systems.

Table 1: Examples of Intramolecular Cyclization to Form Spiro Systems

| Starting Material Analogue | Reagents/Conditions | Product Type | Yield | Reference |

| o-bromo-N-acryloylanilides | tri-n-butylstannane | 3,3-disubstituted-2-oxindoles (spiro) | High | rsc.org |

| Isatylidene malononitriles and bis-chalcones | tri(n-butyl)phosphine | spiro[cyclohexane-1,3'-indolines] | Good | nih.gov |

| 3-Alkenyl-oxindoles and α-bromoketones | Chiral bifunctional phosphonium (B103445) salt | bispiro[oxindole-cyclopropane-cyclohexone] | Up to 97% | rsc.org |

Table 2: Examples of Intramolecular Cyclization to Form Bridged Systems

| Starting Material Analogue | Reagents/Conditions | Product Type | Reference |

| Azidoalkyl alcohols with six-membered rings | Intramolecular Schmidt reaction | [3.2.2] bridged enamines | nih.gov |

| Enamide substrates | Pd(OAc)₂ and PPh₃ | Bridged lactams with [3.2.1] and other scaffolds | nih.gov |

| 1-thia-4,7-diazacyclononane and bromoacetyl bromide | CHCl₃ | 4-(2-bromoacetyl)-8-oxo-1-thionia-4,7-diazabicyclo[5.2.2]undecane bromide | nih.gov |

This compound can undergo intermolecular reactions where both bromoethyl groups react with external nucleophiles. These reactions are useful for introducing new functional groups and extending the carbon chain. A variety of nucleophiles, including amines, phosphines, and organometallic reagents, can be employed.

Reactions with amines can lead to the formation of diamines or, under conditions that favor cyclization, heterocyclic compounds. Similarly, phosphines can react to form bis(phosphonium) salts or, with appropriate substrates, participate in catalytic cycles for the synthesis of complex molecules like spiro[cyclohexane-1,3'-indolines]. nih.gov The nucleophilic attack of a tertiary phosphine (B1218219) on an electron-deficient alkene is a key step in initiating such catalytic cycles. nih.gov

The reaction of alkyl halides with nucleophiles is a fundamental process in organic synthesis. pearson.com The specific products formed depend on the reaction conditions, with substitution (Sₙ1 or Sₙ2) and elimination (E1 or E2) being competing pathways. pearson.comlibretexts.org For a primary bromide like in this compound, the Sₙ2 mechanism is generally favored with good nucleophiles.

Radical-Mediated Transformations and Intermediate Species

In addition to ionic pathways, this compound and its analogs are susceptible to radical-mediated transformations. These reactions proceed through the formation of highly reactive radical intermediates and can lead to complex molecular architectures via cascade and chain reactions. researchgate.net20.210.105

Alkyl radicals can be generated from alkyl halides through homolytic cleavage of the carbon-halogen bond. nih.goviu.edu This can be achieved using various methods, including photoredox catalysis, which offers a greener alternative to traditional methods that often require toxic tin hydrides. nih.gov Once generated, these alkyl radicals are powerful intermediates for forming new carbon-carbon bonds. iu.edu

In the context of this compound, the initial radical would be a primary alkyl radical. This radical can then undergo a variety of reactions, including intramolecular addition to a double bond (if present in an analog) or intermolecular reactions. The behavior of the radical is influenced by its stability and the presence of other reactive species.

Radical cascade reactions are powerful tools for the efficient construction of polycyclic molecules. researchgate.netnih.gov These reactions involve a series of sequential radical cyclizations and other transformations, often proceeding from a single initiation event. The outcome of a radical cascade is influenced by several factors, including the structure of the starting material, the choice of radical initiator, and the reaction conditions. researchgate.net

For a molecule like this compound, a radical cascade could be initiated by the formation of a radical at one of the bromoethyl groups. This initial radical could then undergo an intramolecular cyclization to form a cycloalkyl radical, which in turn could trigger further reactions. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a critical factor that determines the structure of the final product. nih.gov The development of catalytic systems, such as those based on cobalt(II), allows for control over the enantioselectivity and diastereoselectivity of radical cascade cyclizations. nih.gov

Ring Expansion and Contraction Processes Involving the Cyclohexane Core

The cyclohexane ring in this compound can potentially undergo ring expansion or contraction under certain reaction conditions, particularly those involving carbocation or radical intermediates. These rearrangements lead to the formation of larger or smaller ring systems.

Ring expansion and contraction reactions often proceed through mechanisms like the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group to a neighboring carbocationic center. wikipedia.orglibretexts.orgjk-sci.com This type of rearrangement can be initiated by the formation of a carbocation on a group attached to the cyclohexane ring. For example, if one of the bromoethyl groups were converted to an alcohol and then subjected to acidic conditions, the resulting carbocation could induce a rearrangement of the cyclohexane ring. slideshare.net Such rearrangements are driven by the formation of a more stable carbocation or the relief of ring strain. libretexts.orgwikipedia.org

Cationic rearrangement contractions can occur through the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocation. wikipedia.org Conversely, ring expansions can be achieved through various methods, including the Tiffeneau–Demjanov rearrangement, which is a type of semipinacol rearrangement. wikipedia.org While specific examples involving this compound are not detailed in the search results, the general principles of these rearrangements are well-established for substituted cyclohexanes. openstax.orglibretexts.orglibretexts.orgyoutube.com

Mechanistic Insights into Cyclohexane Ring Modifications via Alkyl Migration

The modification of the cyclohexane ring in compounds analogous to this compound can proceed through mechanisms involving alkyl migration. These migrations are typically initiated by the formation of a carbocation. In substitution and elimination reactions (SN1 and E1), the departure of a leaving group, such as a bromide ion, generates a carbocation. curlyarrows.commasterorganicchemistry.com This electron-deficient center can then induce a 1,2-shift of an adjacent alkyl group. curlyarrows.comwikipedia.org This process, known as a Wagner-Meerwein rearrangement, involves the movement of an alkyl group with its bonding electrons to the carbocationic center, resulting in the formation of a new, often more stable, carbocation. curlyarrows.comwikipedia.org The driving force for this rearrangement is the attainment of a more stable carbocation, for instance, a shift that transforms a secondary carbocation into a more stable tertiary one. curlyarrows.com

The actual mechanism of these alkyl shifts is thought to be a fluid transfer of the alkyl group along the bond, rather than a distinct breaking and forming of ionic bonds. wikipedia.org These rearrangements can be a key step in various reaction pathways, including substitution, elimination, and addition reactions that proceed through carbocationic intermediates. curlyarrows.commasterorganicchemistry.com

Formation of Expanded and Contracted Carbocyclic Systems from Precursors

The structural framework of 1,1-bis(2-haloethyl)cycloalkanes provides a versatile platform for the synthesis of both expanded and contracted carbocyclic systems. The specific reaction conditions and the nature of the starting material dictate the outcome of these transformations. For instance, the treatment of α-halogenated ketones with a base can lead to a Favorskii rearrangement, a process that proceeds through a cyclopropanone (B1606653) intermediate. msu.edu This intermediate can then undergo ring-opening to yield a rearranged carboxylic acid derivative, effectively leading to a ring-contracted product. The direction of ring opening in unsymmetrical cyclopropanones is governed by the stability of the resulting carbanion. msu.edu

Conversely, ring-expansion reactions can also be achieved. For example, the pinacol (B44631) rearrangement, which involves the 1,2-migration of an alkyl or aryl group in a 1,2-diol, can lead to the formation of a larger ring. While not directly involving this compound, the principles of carbocation-mediated rearrangements are fundamental. curlyarrows.com In a broader context, skeletal isomerization of alkanes, a process of significant industrial importance, involves the conversion of straight-chain alkanes to branched isomers, illustrating the rearrangement of carbon skeletons under catalytic conditions. wikipedia.org

Role in Spirocyclopropane Chemistry

The unique structural features of this compound and its analogs make them valuable precursors in the synthesis of spirocyclic compounds, particularly those containing a cyclopropane (B1198618) ring. Spiro compounds feature two rings connected at a single carbon atom. masterorganicchemistry.com

Precursor Utility for Cycloalkanedione-Spirocyclopropanes

While direct evidence for the use of this compound in synthesizing cycloalkanedione-spirocyclopropanes is not prevalent in the provided results, the chemistry of related systems highlights their potential. For instance, cyclohexane-1,3-dione-2-spirocyclopropanes are known to undergo efficient ring-opening cyclization reactions with primary amines. acs.org This reactivity underscores the synthetic utility of spirocyclopropane systems derived from cyclohexane diones. The formation of such spiro compounds often involves the reaction of a ketone with a suitable reagent that can introduce the cyclopropane ring.

Mechanistic Studies of Ring-Opening Cyclization in Derived Spiro Systems

The ring-opening of spiro systems derived from cycloalkanes is a key transformation in organic synthesis. For example, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines proceeds readily at room temperature to afford 2-substituted tetrahydroindol-4-ones in high yields. acs.org This reaction demonstrates the susceptibility of the strained cyclopropane ring to nucleophilic attack, leading to the formation of a new, more complex heterocyclic system.

In a different context, the ring expansion of oxaspiro[2.2]pentanes, which contain a cyclopropane ring fused to an oxirane, is driven by the release of ring strain. nih.gov The ionization of the epoxide leads to a cyclopropyl (B3062369) carbinyl cation, which can rearrange to a cyclobutanone. nih.gov This process highlights how the inherent strain in small spiro rings can be harnessed to drive synthetically useful transformations.

Rearrangement Reactions and Structural Reorganizations

Rearrangement reactions are a hallmark of the chemistry of this compound and its analogs, leading to significant structural reorganizations. These reactions are typically intramolecular, involving the migration of an atom or group from one position to another within the same molecule. curlyarrows.comwikipedia.org

A common type of rearrangement is the 1,2-shift, where a substituent moves to an adjacent atom. wikipedia.org These shifts are often observed in reactions that proceed through carbocation intermediates, such as SN1 and E1 reactions. curlyarrows.commasterorganicchemistry.com The formation of a carbocation can trigger the migration of a hydrogen atom (hydride shift) or an alkyl group to generate a more stable carbocation, which then leads to the final product. curlyarrows.com

Elimination reactions of substituted cyclohexanes, such as those following an E2 mechanism, also exhibit specific stereochemical requirements that can influence the product distribution. libretexts.orgchemistrysteps.com For an E2 reaction to occur, the leaving group and an adjacent proton must be in an anti-periplanar conformation, which often necessitates that both groups occupy axial positions in the chair conformation of the cyclohexane ring. libretexts.orgchemistrysteps.com This requirement can dictate the regioselectivity of the elimination, sometimes leading to the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). chemistrysteps.com In contrast, E1 eliminations proceed through a carbocation intermediate, and the subsequent deprotonation can lead to the thermodynamically more stable Zaitsev product. chemistrysteps.comlibretexts.org

Strategic Applications of 1,1 Bis 2 Bromoethyl Cyclohexane in Chemical Research

Building Block for Complex Molecular Architectures in Organic Synthesis

The reactivity of the two bromoethyl groups in 1,1-Bis(2-bromoethyl)cyclohexane makes it a valuable precursor for the synthesis of intricate molecular frameworks. The ability of these groups to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows chemists to construct complex polycyclic and fused-ring systems.

Synthesis of Polycyclic and Fused-Ring Systems

The dual reactive sites of this compound are particularly well-suited for the construction of spirocyclic systems, where two rings share a single common atom. While direct examples of using this specific compound are not extensively detailed in readily available literature, its structure is analogous to precursors used in the synthesis of spiro[5.5]undecane derivatives. These derivatives are of interest due to their presence in various natural products and pharmacologically active compounds. The general strategy involves the reaction of the bromoethyl arms with a suitable binucleophile, leading to the formation of a second ring spiro-fused to the central cyclohexane (B81311) ring.

Furthermore, intramolecular cyclization reactions of this compound under appropriate conditions could theoretically lead to the formation of fused-ring systems. For instance, dehydrobromination followed by an intramolecular Diels-Alder reaction or other pericyclic processes could yield complex bicyclic or tricyclic frameworks. However, specific, documented examples of such transformations starting from this compound are not prominently reported in the current body of scientific literature.

Stereochemical Control and Diastereoselective Transformations in Derived Products

The stereochemistry of reactions involving cyclohexane derivatives is a critical aspect of synthetic organic chemistry. While this compound itself is achiral, its reactions can lead to the formation of chiral products with new stereocenters. The conformational rigidity of the cyclohexane ring can influence the stereochemical outcome of reactions involving the bromoethyl side chains.

For instance, in reactions leading to the formation of spirocyclic or fused-ring systems, the approach of the reagents can be directed by the steric bulk of the cyclohexane ring, potentially leading to diastereoselective outcomes. The principles of conformational analysis of cyclohexane derivatives would be crucial in predicting and controlling the stereochemistry of such transformations. However, specific studies detailing diastereoselective transformations starting from this compound are not widely available.

Role in Polymer and Materials Science Research

The bifunctional nature of this compound also lends itself to applications in polymer and materials science, where it can serve as a precursor to monomers or as a cross-linking agent.

Monomer and Cross-linking Agent Precursor for Defined Polymeric Structures

In principle, this compound could be converted into a variety of monomers for polymerization. For example, reaction with a difunctional molecule could yield a cyclic monomer suitable for ring-opening polymerization, or it could be modified to introduce polymerizable functional groups.

More directly, its two bromoethyl groups make it a potential cross-linking agent. Cross-linking is a crucial process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. In this role, this compound could be used to connect polymer chains by reacting with functional groups present on the polymer backbone. However, specific examples of its use as a monomer or cross-linking agent are not well-documented in the available scientific literature.

Formation of Scaffolds for Advanced Materials Research

The rigid cyclohexane core of this compound makes it an attractive building block for the creation of well-defined three-dimensional scaffolds for advanced materials. By functionalizing the bromoethyl groups, it is possible to attach other molecular entities, leading to the formation of dendrimers, metal-organic frameworks (MOFs), or other complex supramolecular assemblies. These materials can have applications in areas such as catalysis, gas storage, and drug delivery. The spirocyclic structures that can be derived from this compound are of particular interest for creating unique three-dimensional shapes in material science.

Precursor for Heterocyclic Scaffolds of Research Interest

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. The reaction of this compound with various di-nucleophiles provides a potential route to a variety of heterocyclic scaffolds.

A significant application in this area is the synthesis of diazaspiro compounds. For example, the reaction of this compound with ammonia (B1221849) or primary amines can lead to the formation of 1,7-diazaspiro[5.5]undecane derivatives. mdpi.comnih.govfigshare.comresearchgate.netnih.gov These spirodiamines are valuable scaffolds in medicinal chemistry, with derivatives showing a range of biological activities. The synthesis of such compounds highlights the utility of this compound as a precursor to complex heterocyclic systems.

Indole (B1671886) and Benzofuran (B130515) Derivative Synthesis via Cyclization Cascades

The synthesis of spiro[cyclohexane-1,3'-indoline] (B1315622) and spiro[cyclohexane-1,3'-benzofuran] derivatives represents a significant area of interest in medicinal chemistry due to the prevalence of these core structures in numerous biologically active compounds. rsc.orgnih.gov While various synthetic strategies exist for these scaffolds, the use of this compound as a key precursor offers a potential pathway for the construction of these complex spiro-heterocycles.

Theoretically, the reaction of this compound with substituted anilines or phenols could proceed via a double N- or O-alkylation, followed by an intramolecular cyclization to yield the desired spiro-indole or spiro-benzofuran core. This approach, a type of cyclization cascade, would involve the formation of two new heterocyclic rings fused at a central spirocyclic carbon atom.

Detailed research findings on the direct application of this compound for this specific purpose are not extensively documented in publicly available literature. However, related research on the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones through organocatalytic Michael/Aldol (B89426) cascade reactions of 3-olefinic oxindoles and pentane-1,5-dialdehyde highlights the importance of the spiro-cyclohexane-indoline framework in drug discovery. nih.gov These studies provide a basis for exploring the utility of this compound in accessing similar valuable scaffolds.

Table 1: Potential Reaction Parameters for Spiro-Indole/Benzofuran Synthesis

| Parameter | Condition | Rationale |

| Reactants | This compound, Substituted Aniline (B41778)/Phenol (B47542) | To provide the necessary carbon and heteroatom framework for the spirocycle. |

| Base | K2CO3, NaH, or other non-nucleophilic bases | To facilitate the deprotonation of the aniline or phenol for nucleophilic attack. |

| Solvent | DMF, DMSO, or other polar aprotic solvents | To facilitate the SN2 reaction and subsequent cyclization steps. |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | To overcome the activation energy for the alkylation and cyclization reactions. |

Further investigation is required to establish the feasibility and optimize the reaction conditions for the synthesis of indole and benzofuran derivatives using this compound.

Synthesis of Other Nitrogen and Oxygen-Containing Heterocycles

The reactivity of the two bromoethyl groups in this compound makes it a versatile precursor for the synthesis of a variety of other nitrogen and oxygen-containing heterocycles beyond indoles and benzofurans. The formation of spiro-heterocycles is a particularly attractive application of this compound. nih.govbohrium.comresearchgate.net

For instance, the reaction with primary amines can lead to the formation of spiro-piperidine or other nitrogen-containing heterocyclic systems. Similarly, reaction with diols or other oxygen-containing nucleophiles could yield spiro-dioxane or other oxygenated heterocyclic structures. The synthesis of such compounds is of significant interest as spiro-heterocyclic motifs are found in numerous natural products and pharmacologically active molecules. bohrium.com

A study on the synthesis of spiro[ nih.govbenzopyran-1,1′-cyclohexanes] utilized a related starting material, 1-bromo-2-(2-bromoethyl)benzene, in a Parham cyclization reaction, demonstrating the potential of such bromo-functionalized precursors in constructing complex spirocyclic systems.

Table 2: Examples of Potential Heterocyclic Scaffolds from this compound

| Nucleophile | Resulting Heterocycle | Potential Application Area |

| Substituted Hydrazine | Spiro-pyrazolidine | Pharmaceuticals, Agrochemicals |

| Amino-alcohols | Spiro-oxazinane | Medicinal Chemistry |

| Dithiols | Spiro-dithiane | Organic Synthesis, Material Science |

The development of synthetic routes to these and other novel heterocyclic systems using this compound remains an active area of research.

Utility in Scaffold-Oriented Synthesis for Bioactive Analogues (Research Context Only)

Scaffold-oriented synthesis is a powerful strategy in drug discovery for the generation of diverse libraries of compounds based on a common core structure. The unique spirocyclic scaffold that can be derived from this compound makes it an attractive starting point for such synthetic endeavors. The cyclohexane ring provides a three-dimensional framework that can be further functionalized, while the heterocyclic portions can be varied to modulate biological activity and pharmacokinetic properties.

The synthesis of spiro[benzofuran-2,4'-piperidin]-3-one scaffolds, for example, has been shown to be a valuable approach for creating libraries of compounds for high-throughput screening. researchgate.net Although not directly employing this compound, this research underscores the importance of spiro-heterocyclic scaffolds in medicinal chemistry.

The potential for creating diverse libraries of bioactive analogues from this compound is significant. By varying the aniline, phenol, or other nucleophilic partners in the initial cyclization reaction, and by subsequent functionalization of the resulting spiro-heterocycle, a wide range of molecular diversity can be achieved. This approach allows for the systematic exploration of the structure-activity relationships of these novel compound classes.

Computational and Theoretical Studies on 1,1 Bis 2 Bromoethyl Cyclohexane and Its Reactivity

Quantum Mechanical Investigations of Electronic Structure and Conformation

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules like 1,1-Bis(2-bromoethyl)cyclohexane. For this compound, such studies would be essential to understand the interplay of steric and electronic factors that govern its three-dimensional shape and stability.

A key aspect of the conformational analysis of this compound would be the orientation of the two 2-bromoethyl substituents on the cyclohexane (B81311) ring. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.orgnih.gov Due to the rapid chair-flipping of the cyclohexane ring at room temperature, the molecule would exist as a dynamic equilibrium of two conformers.

Hypothetical Conformational Analysis:

A computational study would typically start by optimizing the geometry of the possible conformers. For this compound, the two primary chair conformers would have one bromoethyl group in an axial position and the other in an equatorial position. The relative energies of these conformers would be calculated to determine the most stable arrangement. It is generally observed that bulkier substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgsapub.org In this case, since both substituents are identical, the two chair conformers would be degenerate in energy.

Table 1: Hypothetical Data for Conformational Analysis of this compound

| Conformer | Axial Substituent | Equatorial Substituent | Calculated Relative Energy (kcal/mol) |

| A | -CH₂CH₂Br | -CH₂CH₂Br | 0 |

| B (Chair Flip of A) | -CH₂CH₂Br | -CH₂CH₂Br | 0 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific energy values would require dedicated quantum mechanical calculations.

Modeling Reaction Pathways and Transition States for Derived Transformations

This compound is a precursor for the synthesis of spirocyclic compounds, such as spiro[5.5]undecane, through intramolecular cyclization reactions. Computational modeling is an invaluable tool for elucidating the mechanisms of such transformations. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for the reaction.

Hypothetical Reaction Pathway Modeling:

A likely transformation of this compound is a double intramolecular nucleophilic substitution to form a spiro[5.5]undecane ring system. This could be initiated, for example, by a strong base to generate a carbanion or by a metal to facilitate reductive coupling.

Computational modeling of this process would involve:

Locating the transition state: Identifying the high-energy structure that connects the reactant (this compound) and the intermediate/product.

Calculating the activation energy: Determining the energy barrier that must be overcome for the reaction to proceed. This provides insights into the reaction rate.

Investigating the reaction mechanism: Determining whether the reaction proceeds in a stepwise or concerted manner.

For instance, modeling the intramolecular cyclization would help to understand the geometric requirements for the two bromoethyl groups to react and form the second ring of the spiro compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, these predictions would be crucial for designing synthetic routes that utilize this compound.

Hypothetical Reactivity Predictions:

Reactivity: Analysis of the molecule's electronic structure, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), would indicate the most likely sites for nucleophilic or electrophilic attack. The carbon atoms bonded to the bromine atoms are expected to be electrophilic and thus susceptible to nucleophilic attack.

Regioselectivity: While the two bromoethyl groups are chemically equivalent in the starting material, their reactivity could differ in an unsymmetrical reaction environment. Computational models could predict whether one group would react preferentially over the other.

Stereoselectivity: In reactions that form new stereocenters, computational modeling can predict which stereoisomer will be the major product. For the intramolecular cyclization to form spiro[5.5]undecane, theoretical calculations could predict the preferred stereochemistry at the spirocyclic center, although in this specific case, the product is achiral.

Analytical Approaches for the Study of 1,1 Bis 2 Bromoethyl Cyclohexane Transformations

Spectroscopic Methods for Mechanistic Elucidation of Reaction Intermediates (e.g., in-situ NMR, IR)

In-situ spectroscopic techniques are powerful for observing reactions as they happen, allowing for the detection and characterization of transient intermediates that are crucial to understanding the reaction mechanism.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a valuable tool for monitoring the transformation of 1,1-Bis(2-bromoethyl)cyclohexane. docbrown.inforesearchgate.net By recording NMR spectra at various time points during the reaction, it is possible to track the disappearance of the starting material and the appearance of intermediates and products. researchgate.net For the intramolecular cyclization of this compound to form spiro[5.5]undecane, key changes in the ¹H and ¹³C NMR spectra would be expected.

The ¹H NMR spectrum of the starting material would show characteristic signals for the bromoethyl groups. As the reaction proceeds, the disappearance of these signals and the emergence of new signals corresponding to the methylene (B1212753) protons of the newly formed carbocyclic rings of spiro[5.5]undecane can be monitored. Similarly, in the ¹³C NMR spectrum, the resonance of the carbon atoms bonded to bromine would diminish, while new signals for the spirocyclic structure would appear. cdnsciencepub.com The chemical shifts for the final product, spiro[5.5]undecane, are well-documented and can be used as a reference. nih.govresearchgate.net

A hypothetical in-situ ¹H NMR monitoring of the reaction might show the changes summarized in the table below.

| Time (min) | Integral of this compound Protons (δ 3.5 ppm) | Integral of Spiro[5.5]undecane Protons (δ 1.4-1.6 ppm) |

| 0 | 1.00 | 0.00 |

| 30 | 0.75 | 0.25 |

| 60 | 0.50 | 0.50 |

| 120 | 0.25 | 0.75 |

| 240 | <0.05 | >0.95 |

In-situ Infrared (IR) Spectroscopy

In-situ Infrared (IR) spectroscopy can also be employed to follow the transformation of this compound. The key vibrational mode to monitor would be the C-Br stretching frequency, which typically appears in the fingerprint region of the IR spectrum, around 690-515 cm⁻¹. cdnsciencepub.com The disappearance of this absorption band would indicate the cleavage of the C-Br bonds as the cyclization proceeds.

The IR spectrum of the starting material would be characterized by the C-H stretching and bending vibrations of the cyclohexane (B81311) ring and the ethyl groups, as well as the aforementioned C-Br stretch. docbrown.infonist.govnist.govnist.gov As the reaction progresses to form spiro[5.5]undecane, the C-Br absorption would disappear, and the spectrum would simplify to that of a saturated hydrocarbon, showing primarily C-H stretching vibrations around 2950-2845 cm⁻¹ and CH₂ bending vibrations around 1480-1440 cm⁻¹. docbrown.infonist.gov

The following table illustrates the expected changes in the IR spectrum during the reaction.

| Wavenumber (cm⁻¹) | Functional Group | Expected Change During Reaction |

| 2950-2845 | C-H stretch (alkane) | Intensity remains relatively constant |

| 1480-1440 | CH₂ bend | Intensity remains relatively constant |

| 690-515 | C-Br stretch | Intensity decreases and eventually disappears |

Chromatographic Techniques for Reaction Monitoring and Product Profiling

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of reactants, intermediates, and products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing the volatile products of the transformations of this compound. researchgate.net The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass-to-charge ratio information for each separated component, allowing for their identification.

In the analysis of a reaction mixture from the cyclization of this compound, the starting material would have a specific retention time. As the reaction proceeds, a new peak corresponding to the more volatile product, spiro[5.5]undecane, would appear at a different retention time. nih.gov The relative areas of these peaks can be used to determine the conversion of the starting material and the yield of the product. The mass spectrum of the product peak would show a molecular ion corresponding to the mass of spiro[5.5]undecane (C₁₁H₂₀, m/z = 152.28). nih.gov

A typical GC-MS analysis of the reaction mixture might yield the following data:

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Relative Abundance (%) |

| 8.5 | Spiro[5.5]undecane | 152 | 85 |

| 12.2 | This compound | 312 (isotope pattern for Br₂) | 15 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used to monitor the reaction. nist.gov HPLC is particularly useful for compounds that are not sufficiently volatile for GC analysis or that might decompose at the high temperatures used in GC. For the analysis of this compound and its transformation products, a reverse-phase HPLC method would likely be employed.

In a reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The less polar spiro[5.5]undecane would be expected to have a longer retention time than the more polar starting material, this compound. By collecting fractions at different retention times and analyzing them by other spectroscopic methods, the identity of each component can be confirmed. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

The following table represents hypothetical data from an HPLC analysis of the reaction.

| Retention Time (min) | Compound Identity | Peak Area |

| 4.3 | This compound | 5,000 |

| 7.8 | Spiro[5.5]undecane | 25,000 |

Future Directions and Emerging Research Avenues for 1,1 Bis 2 Bromoethyl Cyclohexane

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green chemistry principles is a critical future direction for the synthesis of all chemical intermediates, including 1,1-Bis(2-bromoethyl)cyclohexane. nih.govmdpi.com Current multi-step syntheses often rely on stoichiometric reagents and hazardous solvents, presenting opportunities for significant improvement.

Future research avenues include:

Catalytic Bromination: Moving away from traditional brominating agents, research into catalytic systems that utilize greener bromine sources is essential. This could involve electrocatalysis or the use of catalysts that activate bromide salts, minimizing waste and improving safety.

One-Pot Syntheses: Developing tandem or one-pot reactions starting from more readily available precursors like cyclohexane-1,1-diethanol or cyclohexane-1,1-diacetic acid would drastically improve efficiency. soton.ac.uk Such processes, which combine multiple transformations without isolating intermediates, reduce solvent usage, energy consumption, and waste generation. soton.ac.uk

Benign Solvent Systems: Exploration of syntheses in green solvents, such as ionic liquids or supercritical CO₂, could replace conventional chlorinated solvents or ethers. nih.gov Research has demonstrated the viability of ionic liquids as catalysts and solvents for multicomponent reactions to build spirocycles, a potential application of the target molecule. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improve safety for energetic reactions, and allow for easier scalability.

Exploration of Expanded Reactivity Profiles and Unprecedented Transformations

The true synthetic potential of this compound lies in the coordinated reactivity of its two bromoethyl arms. The primary research focus is its use as a precursor to spiro[5.5]undecane, a rigid three-dimensional scaffold. nih.gov

The most promising transformation is the intramolecular double alkylation with a suitable linking agent. This reaction involves treating this compound with a dinucleophile, leading to the formation of a new six-membered ring spiro-fused to the central cyclohexane (B81311) ring. This provides a modular and efficient route to a wide array of spiroheterocycles. researchgate.netresearchgate.net

| Dinucleophile/Reagent | Resulting Heterocyclic Core | Potential Application Area |

|---|---|---|

| Ammonia (B1221849) (NH₃) or primary amine (R-NH₂) | Azaspiro[5.5]undecane | Pharmaceutical scaffolds, Ligands |

| Hydrazine (H₂N-NH₂) | 1,2-Diazaspiro[5.5]undecane | Agrochemicals, Medicinal chemistry |

| Sodium sulfide (B99878) (Na₂S) | Thiaspiro[5.5]undecane | Materials science, Ligands |

| Phosphine (B1218219) (PH₃) or primary phosphine (R-PH₂) | Phosphaspiro[5.5]undecane | Catalysis (ligand synthesis) |

Other emerging areas of reactivity to be explored include:

Controlled Elimination Reactions: Selective double E2 elimination, promoted by a strong, hindered base, could yield 1,1-divinylcyclohexane. libretexts.orglibretexts.org This diene is a valuable substrate for subsequent cycloaddition reactions, such as the Diels-Alder reaction, to build complex polycyclic systems.

Organometallic Transformations: The conversion of one or both bromoethyl groups into organometallic species (e.g., Grignard or organolithium reagents) would open up a vast array of C-C bond-forming reactions. This would allow for the stepwise and controlled introduction of different functional groups, moving beyond simple cyclization.

Integration into Advanced Catalytic Systems

The rigid, well-defined three-dimensional structure of the spiro[5.5]undecane framework, derived from this compound, makes it an attractive scaffold for the design of novel ligands for asymmetric catalysis. nih.gov

Future research should focus on:

Chiral Ligand Synthesis: The synthesis of chiral spirocyclic ligands is a major goal. This can be achieved by using chiral dinucleophiles in the cyclization step or by resolving the racemic spirocycle and functionalizing it. Introducing coordinating atoms like phosphorus or nitrogen onto the spiro-scaffold could yield ligands for transition-metal-catalyzed reactions. beilstein-journals.org

Organocatalysis: The spirocyclic amine or phosphine derivatives could themselves function as organocatalysts. The defined spatial arrangement of the functional groups could impart high stereoselectivity in reactions like aldol (B89426) or Michael additions. researchgate.netresearchgate.net

| Functionalized Spirocycle Type | Potential Catalytic Role | Example Reaction |

|---|---|---|

| Spiro-bis(phosphine) | Chiral ligand for transition metals (e.g., Rh, Ru, Pd) | Asymmetric Hydrogenation, Cross-Coupling |

| Spiro-diamine | Chiral ligand, Organocatalyst | Asymmetric Transfer Hydrogenation, Michael Addition |

| Spiro-diols | Precursor to chiral Lewis acids (e.g., with Boron) | Asymmetric Diels-Alder, Carbonyl Reductions |

Strategic Design in Supramolecular Chemistry and Nanomaterials (focus on synthetic role)

Supramolecular chemistry relies on the precise spatial arrangement of molecules to form larger, functional assemblies. chemistai.orgnih.gov The defined geometry and rigidity of the spiro[5.5]undecane skeleton make this compound a valuable parent compound for creating sophisticated supramolecular and nanomaterial components. researchgate.net

Key future directions involve using the compound as a foundational element for:

Molecular Cages and Hosts: By attaching convergent functional groups to the spirocyclic core, it is possible to synthesize rigid host molecules for guest recognition. Two spiro-scaffolds could be linked together to create molecular cages with well-defined internal cavities capable of encapsulating small molecules or ions.

Liquid Crystals and Polymers: Functionalizing the spiro-scaffold with mesogenic units could lead to novel liquid crystalline materials. The rigid, non-planar core would disrupt crystal packing in unique ways, potentially leading to materials with novel phase behaviors. Alternatively, incorporating polymerizable groups would allow the spiro-unit to be integrated into cross-linked polymers, enhancing their thermal stability and mechanical properties.

Scaffolds for Drug Discovery: The spiro[5.5]undecane framework is considered a "bioisostere" of other common ring systems and its three-dimensionality is highly desirable for creating selective kinase inhibitors and other therapeutics. nih.gov Using this compound as a starting point allows for the systematic synthesis of libraries of spiro-compounds for high-throughput screening in drug discovery programs. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,1-Bis(2-bromoethyl)cyclohexane?

- Methodological Answer : The synthesis typically involves bromination of 1,1-diethylcyclohexane or alkylation of cyclohexane derivatives. Key steps include:

- Substitution Reactions : Use of brominating agents (e.g., HBr with peroxides or NBS) under controlled conditions.

- Double Alkylation : Reaction of cyclohexane with 1,2-dibromoethane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install two bromoethyl groups .

Optimization Tips : Monitor reaction temperature (40–60°C) and stoichiometry to minimize side products like elimination (cyclohexene derivatives).

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals signals for cyclohexane protons (δ 1.2–2.0 ppm) and bromoethyl groups (δ 3.4–3.6 ppm for CH₂Br). ¹³C NMR confirms quaternary carbons and Br-C linkages .

- Mass Spectrometry : Molecular ion peak at m/z ~280 (C₁₀H₁₈Br₂) with fragmentation patterns indicating loss of Br groups.

- Elemental Analysis : Validate C, H, and Br content (±0.3% theoretical values).

Advanced Research Questions

Q. What experimental factors dictate the dominance of substitution versus elimination pathways in reactions involving this compound?

- Methodological Answer :

- Base Strength : Strong bases (e.g., KOtBu) favor elimination (E2 mechanism), yielding cyclohexene derivatives. Weak bases (e.g., NaOH in aqueous ethanol) promote substitution (SN2) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, aiding substitution. Nonpolar solvents may stabilize carbocation intermediates (SN1 pathway).

Data Analysis : Use GC-MS or HPLC to quantify product ratios and track kinetic profiles under varying conditions.

Q. How can researchers resolve contradictions in reported reaction yields or product distributions?

- Methodological Answer :

- Control Variables : Standardize solvent purity, moisture levels, and catalyst activation (e.g., drying AlCl₃).

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quench) or in-situ IR spectroscopy to detect intermediates.

- Reproducibility Checks : Cross-validate with independent synthetic routes (e.g., Grignard alkylation followed by bromination) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and hydrolysis.

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods. Avoid skin/eye contact due to alkylating potential .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.